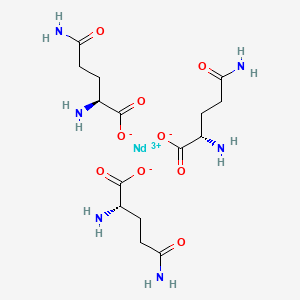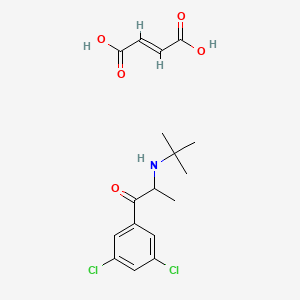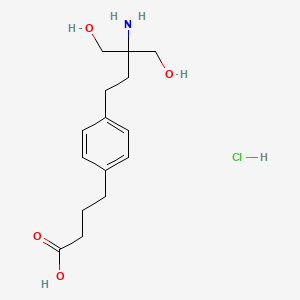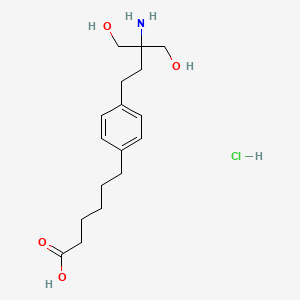![molecular formula C11H14N4OS2 B586061 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione CAS No. 49615-40-9](/img/structure/B586061.png)
3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione” is also known as Thiamine Impurity B . It has a molecular weight of 323.24 .
Molecular Structure Analysis
The molecular formula of this compound is C11H16Cl2N4OS .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Applications De Recherche Scientifique
C12H17N4OS+ C_{12}H_{17}N_{4}OS^{+} C12H17N4OS+
and is crucial in various biochemical processes. Below is a comprehensive analysis of its scientific research applications across different fields:Chemistry: Green Corrosion Inhibition
Thiamine and its derivatives have been studied as green corrosion inhibitors, particularly for metals like copper in acidic solutions . Research in this area aims to understand the adsorption characteristics and efficiency of Thiamine compounds in preventing corrosion, offering an environmentally friendly alternative to traditional inhibitors.
Oncology: Antitumor Effects
Thiamine has been explored for its potential to potentiate the antitumor effects of certain chemotherapy agents . Research in oncology may focus on how Thiamine derivatives can enhance the efficacy of anticancer drugs, reduce their required dosage, and minimize side effects.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione, is copper. It acts as a corrosion inhibitor for copper in nitric acid solution .
Mode of Action
The compound interacts with copper by adsorbing onto the copper surface. The adsorption of the compound molecules on the copper surface obeys the Langmuir adsorption isotherm . The inhibition efficiency increases with increasing concentration of the compound but decreases with increasing exposure .
Biochemical Pathways
The compound affects the corrosion process of copper in nitric acid solution. The corrosion process is a complex series of chemical reactions involving the metal (copper) and the corrosive environment (nitric acid solution). The compound interferes with these reactions, reducing the rate of corrosion .
Result of Action
The result of the compound’s action is the inhibition of copper corrosion in nitric acid solution. This is evidenced by a decrease in weight loss of copper when the compound is present .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the concentration of the compound, the exposure time, and the characteristics of the corrosive environment (e.g., the concentration of nitric acid in the solution) .
Propriétés
IUPAC Name |
3-[(4-aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-7-9(2-3-16)18-11(17)15(7)5-8-4-13-6-14-10(8)12/h4,6,16H,2-3,5H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGLSEGUYKPNCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CN=CN=C2N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)



